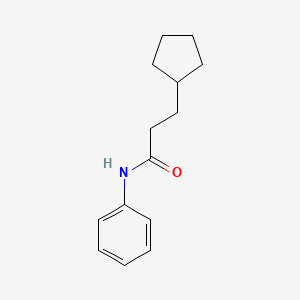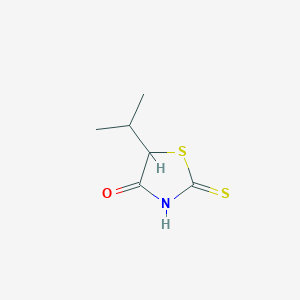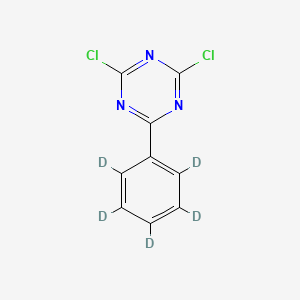
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is a deuterated derivative of 2,4-Dichloro-6-phenyl-1,3,5-triazine. This compound is part of the triazine family, which is known for its applications in various fields such as agriculture, pharmaceuticals, and materials science. The deuterated form is often used in research to study reaction mechanisms and metabolic pathways due to its isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride in the presence of N,N-dimethylformamide (DMF) at 60°C for 3 hours . The reaction yields the desired product after purification steps such as distillation and recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2,4-Dichloro-6-phenyl-1,3,5-triazine involves the use of cyanuric chloride and benzene under controlled conditions. The reaction is carried out in a solvent like dichloromethane with a catalyst such as aluminum chloride, followed by filtration and washing to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2,4-diamino-6-phenyl-1,3,5-triazine can be formed.
Oxidation Products: Products like 2,4-dichloro-6-phenyl-1,3,5-triazine oxide.
Reduction Products: Products like 2,4-dichloro-6-phenyl-1,3,5-triazine hydride.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is used in various scientific research applications:
Biology: Used in labeling studies to track metabolic pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 involves its interaction with nucleophiles, leading to substitution reactions. The compound’s chlorine atoms are highly reactive, making it a versatile intermediate in various chemical processes. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or electron transport in electronic materials .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: The non-deuterated form, used in similar applications but without the isotopic labeling.
2,4-Dihydroxy-6-phenyl-1,3,5-triazine: A precursor in the synthesis of the dichloro derivative.
2,4,6-Tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine: Used in OLEDs for its excellent electron transport properties.
Uniqueness
The deuterated form, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and studying reaction mechanisms are crucial. This isotopic labeling provides insights that are not possible with the non-deuterated form.
Propiedades
Fórmula molecular |
C9H5Cl2N3 |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |
Clave InChI |
AMEVJOWOWQPPJQ-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)Cl)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
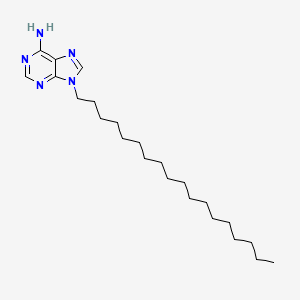
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)


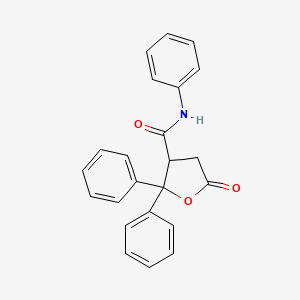
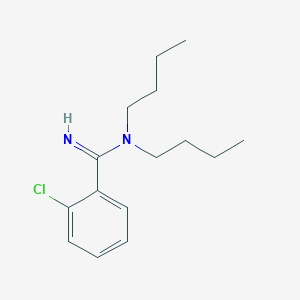

![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
